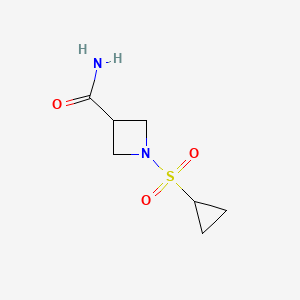
N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (the phenyl and naphthyridine rings), a carboxamide group, and halogen substituents (chlorine and fluorine). These functional groups and substituents would influence the compound’s physical and chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. The carboxamide group could participate in various reactions, such as hydrolysis or condensation. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the halogen atoms could be involved in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and polar functional groups would likely make the compound relatively stable and could influence its solubility in different solvents .
Scientific Research Applications
Antibacterial Applications
Compounds structurally related to N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide have shown significant potential in antibacterial applications. For instance, pyridonecarboxylic acids and naphthyridine derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating promising in vitro and in vivo efficacy against various bacterial strains. These compounds, by virtue of their structural novelty, have been found to exhibit broad and potent antibacterial activity, highlighting their potential as leads for the development of new antibacterial agents (Matsumoto et al., 1984).
Material Science and Electronics
In the realm of material science and organic electronics, derivatives of naphthalene tetracarboxylic diimides, which share structural motifs with N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, have been synthesized for use in organic field-effect transistors (OFETs). These materials demonstrate high decomposition temperatures and low LUMO energy levels, facilitating air-stable electron transport and showing high electron mobility and on/off ratios in OFETs. This underscores the potential of such fluorinated N-substituted compounds in optimizing molecular arrangement and enhancing device performance in organic electronics (Peng & Li, 2018).
Polymer Chemistry
Related research has extended into the synthesis and characterization of aromatic polyamides derived from compounds with similar structural frameworks. These studies have led to the development of polymers with excellent thermal stability, mechanical strength, and solubility in polar solvents, indicating their utility in high-performance materials applications. The incorporation of fluoro and chloro substituents into the polymer backbone has been shown to significantly influence the physical and chemical properties of the resulting polyamides, contributing to their heat resistance and solubility profile (Hsiao & Liou, 1998).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClFN3O2/c23-16-7-9-17(10-8-16)26-21(28)18-12-14-5-3-11-25-20(14)27(22(18)29)13-15-4-1-2-6-19(15)24/h1-12H,13H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADAREFCHWKONKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



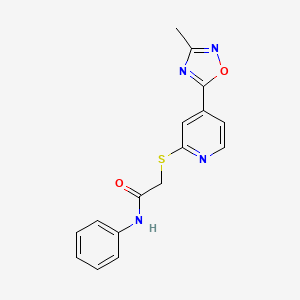
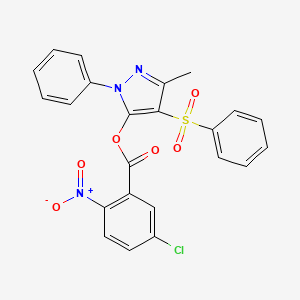
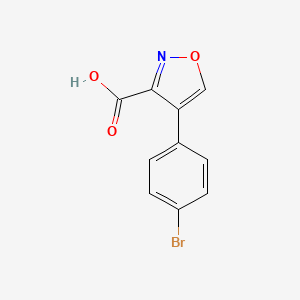
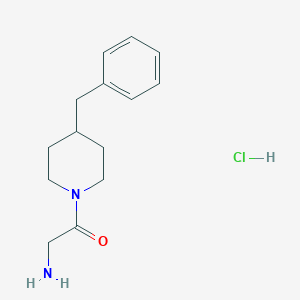
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]but-2-ynamide](/img/structure/B2576001.png)
![N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-2-furamide](/img/structure/B2576002.png)



![(E)-4-(Dimethylamino)-N-[(6-methyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridin-3-yl)methyl]but-2-enamide](/img/structure/B2576007.png)

